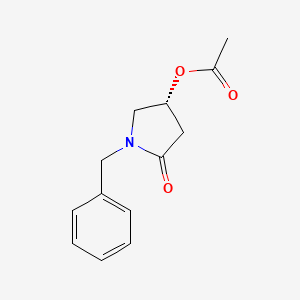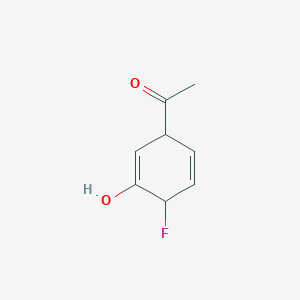![molecular formula C37H38N6Si2 B12575582 Bis[tris(phenylamino)silyl]methane CAS No. 193748-21-9](/img/structure/B12575582.png)
Bis[tris(phenylamino)silyl]methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[tris(phenylamino)silyl]methane is an organosilicon compound characterized by the presence of three phenylamino groups attached to silicon atoms, which are further connected to a central methane unit
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[tris(phenylamino)silyl]methane typically involves the reaction of bis(trichlorosilyl)methane with lithiated aniline. This reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{(Cl}_3\text{Si)}_2\text{CH}_2 + 3 \text{LiC}_6\text{H}_5\text{NH}_2 \rightarrow \text{(PhNH}_2\text{Si)}_3\text{CH}_2 + 3 \text{LiCl} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis[tris(phenylamino)silyl]methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silyl hydrides.
Substitution: The phenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silyl hydrides.
Substitution: Various substituted silyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis[tris(phenylamino)silyl]methane has found applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of advanced materials and organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of Bis[tris(phenylamino)silyl]methane involves its interaction with various molecular targets and pathways. The phenylamino groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and stability. Additionally, the silicon atoms provide unique electronic properties that can be exploited in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(trimethylsilyl)methane
- Tris(dimethylsilyl)methane
- Tris(dimethylphenylsilyl)methane
Comparison
Bis[tris(phenylamino)silyl]methane is unique due to the presence of phenylamino groups, which impart distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Propiedades
Número CAS |
193748-21-9 |
|---|---|
Fórmula molecular |
C37H38N6Si2 |
Peso molecular |
622.9 g/mol |
Nombre IUPAC |
N-[dianilino(trianilinosilylmethyl)silyl]aniline |
InChI |
InChI=1S/C37H38N6Si2/c1-7-19-32(20-8-1)38-44(39-33-21-9-2-10-22-33,40-34-23-11-3-12-24-34)31-45(41-35-25-13-4-14-26-35,42-36-27-15-5-16-28-36)43-37-29-17-6-18-30-37/h1-30,38-43H,31H2 |
Clave InChI |
ROZKLJHQHKEIMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N[Si](C[Si](NC2=CC=CC=C2)(NC3=CC=CC=C3)NC4=CC=CC=C4)(NC5=CC=CC=C5)NC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




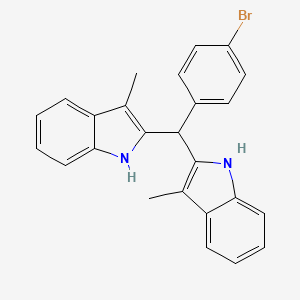
![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
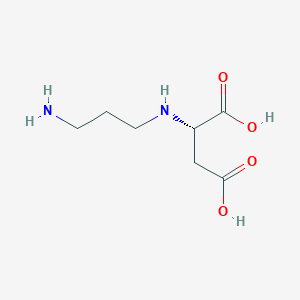
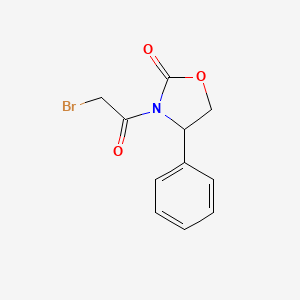
![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)

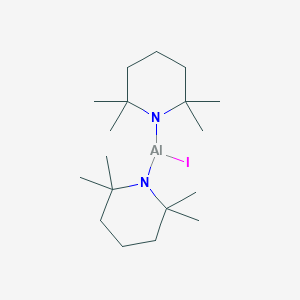
![3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12575554.png)
![1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole](/img/structure/B12575556.png)

